molecular formula C10H13N B8377537 4-(3-Pentenyl)pyridine

4-(3-Pentenyl)pyridine

Cat. No. B8377537
M. Wt: 147.22 g/mol
InChI Key: GPWIRQVGUXBSNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06008364

Procedure details

220 g of 4-methylpyridine and 1.0 g of solid base A were fed into a 1000 ml autoclave equipped with an electromagnetic stirrer under an atmosphere of nitrogen, and then heated to 140° C. with stirring at 700 r.p.m. subsequently, 16.5 g of butadiene was added to the mixture in 1 hour. After the reaction, the autoclave was cooled and the catalyst was removed by filtration. The reaction solution was analyzed by gas chromatography. 4-(3-pentenyl)pyridine was obtained in a 86% yield based on 4-methypyridine consumed.
Quantity
220 g
Type
reactant
Reaction Step One
[Compound]
Name
solid
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
16.5 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=1.[CH2:8]=[CH:9][CH:10]=[CH2:11]>>[CH2:1]([C:2]1[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=1)[CH2:8][CH:9]=[CH:10][CH3:11]

Inputs

Step One
Name
Quantity
220 g
Type
reactant
Smiles
CC1=CC=NC=C1
Step Two
Name
solid
Quantity
1 g
Type
reactant
Smiles
Step Three
Name
Quantity
16.5 g
Type
reactant
Smiles
C=CC=C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
with stirring at 700 r.p.m
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with an electromagnetic stirrer under an atmosphere of nitrogen
CUSTOM
Type
CUSTOM
Details
After the reaction
TEMPERATURE
Type
TEMPERATURE
Details
the autoclave was cooled
CUSTOM
Type
CUSTOM
Details
the catalyst was removed by filtration

Outcomes

Product
Name
Type
product
Smiles
C(CC=CC)C1=CC=NC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.